Biochemical PAD4 Inhibitory Potency (IC50) of JBI‑589 Relative to GSK199
JBI‑589 inhibits human recombinant PAD4 with an IC50 of 122 nM in an ammonia‑release biochemical assay [1]. In comparison, the first‑generation PAD4 probe GSK199 exhibits an IC50 of 200 nM under similar assay conditions [2].
| Evidence Dimension | PAD4 enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | 122 nM (0.122 µM) |
| Comparator Or Baseline | GSK199: 200 nM |
| Quantified Difference | JBI-589 is approximately 1.6‑fold more potent |
| Conditions | Biochemical ammonia release assay using human recombinant PAD4 |
Why This Matters
Higher potency at the target enzyme reduces the required dose and may lower off‑target risk in cellular and in vivo experiments.
- [1] Gajendran C, Rajagopal S, Sadhu MN, et al. Alleviation of arthritis through prevention of neutrophil extracellular traps by an orally available inhibitor of protein arginine deiminase 4. Sci Rep. 2023;13:3189. View Source
- [2] Aiken SG, Grimes T, Munro S, et al. A patent review of peptidylarginine deiminase 4 (PAD4) inhibitors (2014–present). Expert Opin Ther Pat. 2025;35(5):611-621. View Source
